Nateglinide - 105746-37-0

Nateglinide

Catalog Number: EVT-1491603
CAS Number: 105746-37-0
Molecular Formula: C19H27NO3
Molecular Weight: 317.42258
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nateglinide is an N-acyl-D-phenylalanine resulting from the formal condensation of the amino group of D-phenylalanine with the carboxy group of trans-4-isopropylcyclohexanecarboxylic acid. An orally-administered, rapidly-absorbed, short-acting insulinotropic agent, it is used for the treatment of type 2 diabetes mellitus. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent.
Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release. Nateglinide is an amino acid derivative that induces an early insulin response to meals decreasing postprandial blood glucose levels. It should only be taken with meals and meal-time doses should be skipped with any skipped meal. Approximately one month of therapy is required before a decrease in fasting blood glucose is seen. Meglitnides may have a neutral effect on weight or cause a slight increase in weight. The average weight gain caused by meglitinides appears to be lower than that caused by sulfonylureas and insulin and appears to occur only in those naïve to oral antidiabetic agents. Due to their mechanism of action, meglitinides may cause hypoglycemia although the risk is thought to be lower than that of sulfonylureas since their action is dependent on the presence of glucose. In addition to reducing postprandial and fasting blood glucose, meglitnides have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control. Meglitinides appear to be more effective at lowering postprandial blood glucose than metformin, sulfonylureas and thiazolidinediones. Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound. One minor metabolite, the isoprene, has the same potency as its parent compound.
Nateglinide is a Glinide. The mechanism of action of nateglinide is as a Potassium Channel Antagonist.
Nateglinide is an oral hypoglycemic agent and amino acid derivative that stimulates insulin secretion from the pancreas and is used in the therapy of type 2 diabetes. Nateglinide has been linked to rare instances of clinically apparent acute liver injury.
Nateglinide is a phenylalanine derivative of the meglitinide class of agents with hypoglycemic activity. Nateglinide, compared to repaglitinide, binds with a higher affinity to the SUR1 subunit and with a faster onset of action and a shorter duration of action. This agent is metabolized by the cytochrome P450 isoenzyme CYP2C9, and, to a lesser extent, by CYP3A4. The parent drug and metabolites are mainly excreted in the urine and its half-life is about 1.5 hours.
A phenylalanine and cyclohexane derivative that acts as a hypoglycemic agent by stimulating the release of insulin from the pancreas. It is used in the treatment of TYPE 2 DIABETES.
Source and Classification

Nateglinide was developed as part of a class of medications known as rapid-acting insulin secretagogues. It is often classified under the broader category of antidiabetic agents. The compound is typically prescribed as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes . Its rapid onset and short duration of action distinguish it from other antidiabetic medications, making it suitable for use around meal times.

Synthesis Analysis

Methods and Technical Details

The synthesis of nateglinide can be achieved through several methods, with significant advancements reported in recent patents. One notable process involves a one-pot reaction where trans-4-isopropylcyclohexane carboxylic acid chloride is reacted with D-phenylalanine in a mixed solvent system that includes a ketone and water. This method allows for the direct formation of nateglinide crystals upon neutralization with an acid .

Another synthesis route starts from cumic acid, which undergoes hydrogenation followed by esterification to yield the necessary intermediates. The final step involves reacting these intermediates with D-phenylalanine to produce nateglinide . The purification processes employed often include solvent washes and crystallization techniques to achieve high purity levels, typically exceeding 97% as determined by high-performance liquid chromatography .

Molecular Structure Analysis

Structure and Data

The molecular formula of nateglinide is C17_{17}H24_{24}N2_{2}O3_{3}, and its structure features a cyclohexane ring substituted with an isopropyl group and a carbonyl group attached to D-phenylalanine. The three-dimensional conformation plays a crucial role in its biological activity, particularly in its interaction with pancreatic beta cells .

Key structural data includes:

  • Molecular Weight: 288.38 g/mol
  • Melting Point: Approximately 124°C
  • Solubility: Low solubility in water, which has led to research on improving its dissolution properties through cocrystallization techniques .
Chemical Reactions Analysis

Reactions and Technical Details

Nateglinide undergoes various chemical reactions during its synthesis. The primary reaction involves the acylation of D-phenylalanine using acid chlorides derived from cyclohexane carboxylic acids. This reaction typically requires careful control of temperature and solvent concentration to minimize by-product formation .

In addition to its synthesis, nateglinide can form cocrystals with other compounds such as nicotinamide, enhancing its solubility and bioavailability. The formation of these cocrystals is facilitated through hydrogen bonding between functional groups present in both compounds, which can significantly improve the dissolution rate in various pH environments .

Mechanism of Action

Nateglinide functions primarily as an insulin secretagogue, meaning it stimulates the pancreas to release insulin in response to elevated blood glucose levels after meals. It binds to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels, which triggers insulin granule exocytosis .

The pharmacokinetics of nateglinide indicate that it has a rapid onset of action (approximately 20 minutes post-administration) and a short half-life (around 1 hour), making it effective for controlling postprandial hyperglycemia without causing prolonged hypoglycemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Poorly soluble in water; better solubility observed when formulated as cocrystals or nanoparticles.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Sensitivity: Exhibits variable solubility across different pH levels, which influences its absorption profile.

Relevant analytical techniques such as differential scanning calorimetry and powder X-ray diffraction have been utilized to characterize the polymorphic forms and stability of nateglinide .

Applications

Nateglinide is primarily used in clinical settings for the management of type 2 diabetes mellitus. Its rapid action makes it particularly beneficial for controlling blood sugar spikes that occur after meals. Additionally, ongoing research into improving its formulation through cocrystallization aims to enhance its physical properties, leading to better therapeutic outcomes for patients with diabetes .

Introduction to Nateglinide

Historical Development and Classification as a Meglitinide Analog

Nateglinide (chemical name: (2R)-2-({[trans-4-(1-methylethyl)cyclohexyl]carbonyl}amino)-3-phenylpropanoic acid; molecular formula: C₁₉H₂₇NO₃) emerged from strategic research by Ajinomoto Pharmaceuticals in Japan during the 1990s. It was developed to address the limitations of existing insulin secretagogues, specifically the prolonged insulin stimulation and hypoglycemia risk associated with sulfonylureas. Nateglinide received FDA approval in 2000 and is marketed as Starlix® by Novartis [2] [5]. Structurally, nateglinide is a derivative of the amino acid D-phenylalanine, distinguishing it from the benzoic acid-derived repaglinide. Both agents belong to the "meglitinide" class of insulin secretagogues, characterized by rapid onset and short duration of action. This classification reflects their shared mechanism of pancreatic β-cell stimulation but distinct chemical backbones and binding kinetics [3] [5].

The molecular design of nateglinide enables specific binding to the sulfonylurea receptor 1 (SUR1) subunit of pancreatic β-cell ATP-sensitive potassium (Kₐₜₚ) channels. Crucially, its dissociation from SUR1 is ~90 times faster than repaglinide, resulting in a receptor half-life of approximately 2 seconds. This underpins its transient insulin secretory effect [3]. Unlike sulfonylureas, nateglinide exhibits high specificity for SUR1 over cardiac (SUR2A) or vascular (SUR2B) isoforms, minimizing off-target effects [1] [3].

Table 1: Key Pharmacological Characteristics of Nateglinide vs. Related Insulin Secretagogues

PropertyNateglinideRepaglinideSulfonylureas (e.g., Glibenclamide)
Chemical ClassD-phenylalanine derivativeBenzoic acid derivativeSulfonylurea/benzamide derivative
SUR1 SpecificityHighModerateModerate-High
Receptor Half-life~2 seconds~3 minutes>60 minutes
Glucose DependencyMarkedModerateMinimal
Onset of Action<20 minutes30-60 minutes30-60 minutes
Primary Elimination RouteHepatic (CYP2C9/3A4)Hepatic (CYP3A4)Renal/Hepatic

Data compiled from [1] [3] [5]

Role in Type 2 Diabetes Mellitus Management: Addressing Postprandial Hyperglycemia

Type 2 diabetes mellitus (T2DM) pathogenesis involves progressive loss of first-phase insulin secretion—the rapid insulin spike within 10 minutes of nutrient intake. This defect precedes fasting hyperglycemia and drives excessive postprandial glucose excursions (PPGE). PPGE independently contributes to glycated hemoglobin (HbA1c) and is a recognized risk factor for cardiovascular complications, as highlighted by the DECODE study [1] [4] [6]. Nateglinide uniquely targets this pathophysiological niche:

  • Restoration of Early-Phase Insulin Secretion: Administered 0-30 minutes before meals, nateglinide induces a rapid, transient plasma insulin peak within 20 minutes. This mimics physiological secretion and suppresses post-meal glucagon release. Consequently, it reduces PPGE by 20-40% in clinical trials, with effects most pronounced when taken with meals compared to fasting [1] [3] [6].
  • Glucose-Dependent Mechanism: Nateglinide’s insulinotropic effect is amplified at elevated glucose concentrations. Its potency increases 16-fold when glucose rises from 3 mmol/L to 16 mmol/L, whereas repaglinide shows only a 4-fold increase. This intrinsic glucose sensing markedly reduces hypoglycemia risk between meals [1] [3] [5].
  • β-Cell Preservation Effects: In vitro studies suggest nateglinide enhances β-cell sensitivity to glucose without causing chronic insulin granule depletion. The NAVIGATOR trial explored its potential to delay diabetes progression in impaired glucose tolerance (IGT) patients by mitigating glucotoxicity and preserving β-cell function [1] [7].
  • Impact on Insulin Resistance: Beyond secretagogue effects, nateglinide improves insulin sensitivity. Studies using hyperinsulinemic-euglycemic clamps demonstrated a 20% reduction in insulin resistance (HOMA-IR) after 4 weeks of therapy. This likely results from reduced glucotoxicity due to improved postprandial glucose control [7].

Table 2: Clinical Outcomes of Nateglinide Therapy in Key Studies

Study / PopulationInterventionKey Outcomes
Monotherapy (T2DM)Nateglinide 120 mg pre-meal↓ PPG by 2.8–4.1 mmol/L; ↓ HbA1c by 0.5–1.0% from baseline [1] [6]
Combination with MetforminNateglinide + Metformin↓ HbA1c by 1.5–2.0% (additive effect); superior PPG control vs. either agent alone [1] [3]
Combination with Insulin GlargineGlargine + Nateglinide vs. Glargine + AcarboseBoth ↓ PPG equally (Δ -4.2 mmol/L); HbA1c reduction -0.8% [4]
IGT Patients (NAVIGATOR)Nateglinide + LifestyleRestored early insulin secretion; ↓ progression to T2DM in subset analyses [1]

Synergistic Combination Therapy: Nateglinide complements agents targeting fasting glucose:

  • With metformin, it addresses both insulin resistance (via metformin) and deficient insulin secretion (via nateglinide), achieving significantly greater HbA1c reductions than monotherapy [1] [3].
  • With basal insulin (glargine), optimized fasting glucose control via insulin is augmented by nateglinide’s PPGE reduction, enabling near-physiological glucose regulation without multiple insulin injections [4].
  • With thiazolidinediones (TZDs), it counters TZD-associated fluid retention and weight gain while improving overall glycemic control [1].

Properties

CAS Number

105746-37-0

Product Name

Nateglinide

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

Molecular Formula

C19H27NO3

Molecular Weight

317.42258

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Synonyms

N-(Trans-4-Isopropylcyclohexylcarbonyl)-D-Phenyl Alanine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.